![molecular formula C25H25N3O4S B2767414 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-48-1](/img/structure/B2767414.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
Research has been conducted on the synthesis of compounds that demonstrate significant potential in drug development, especially in the area of antimicrobial and anticancer activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown that these compounds possess antimicrobial properties, indicating their potential use in developing new therapeutic agents against bacterial and fungal infections (Mange et al., 2013). Furthermore, the exploration of sulfonamide-derived compounds and their transition metal complexes reveals their antimicrobial and cytotoxic activity, suggesting their applicability in addressing bacterial infections and cancer (Chohan & Shad, 2011).
Carbonic Anhydrase Inhibition
Several studies have focused on the development of sulphonamides incorporating triazene moieties and other derivatives as inhibitors of carbonic anhydrase I and II. These enzymes are crucial for various physiological functions, and their inhibition can be leveraged for therapeutic purposes in conditions like glaucoma, edema, and epilepsy. Novel sulphonamides have demonstrated powerful inhibitory properties against these enzymes, presenting a potential for the development of new pharmaceuticals (Bilginer et al., 2019).
Anticancer Activity
The synthesis of derivatives with specific structural modifications has been explored for their anticancer activities. For example, a series of substituted benzamides were evaluated for their effectiveness against various cancer cell lines, showing moderate to excellent anticancer activity. This highlights the compound's potential role in cancer treatment, providing a basis for further research into its therapeutic applications (Ravinaik et al., 2021).
Molecular Docking Studies
Theoretical investigations and molecular docking studies have been conducted to explore the interaction of sulfonamide derivatives with various biological targets, including enzymes related to malaria and COVID-19. These studies provide insights into the compound's potential applications in treating infectious diseases by identifying molecular interactions that could be exploited in drug design (Fahim & Ismael, 2021).
Chemical Synthesis Techniques
In addition to therapeutic potentials, research into N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide and related compounds has also contributed to the development of new chemical synthesis techniques. These advancements facilitate the production of complex organic molecules, which can serve as a foundation for further pharmaceutical and chemical research (Ikemoto et al., 2005).
Direcciones Futuras
Benzoxazole derivatives are of interest for their potential applications in various fields. They have been found within the chemical structures of pharmaceutical drugs and are also of interest for optical brighteners in laundry detergents . Furthermore, they belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity . Therefore, the study and development of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide and similar compounds could be a promising direction for future research.
Propiedades
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTDUXMMELQZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

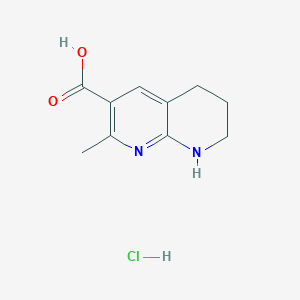
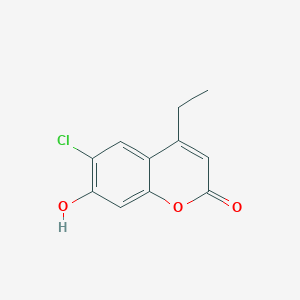


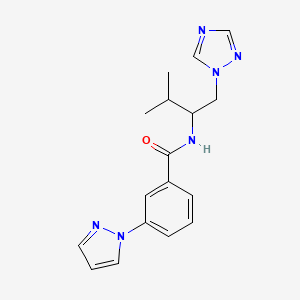
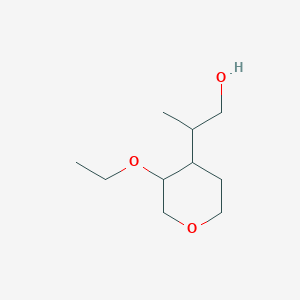
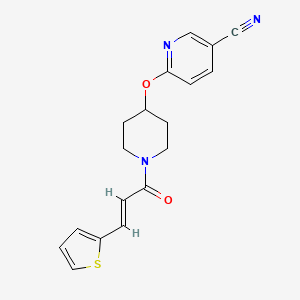
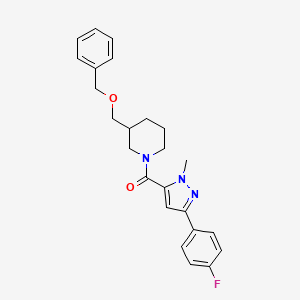

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)

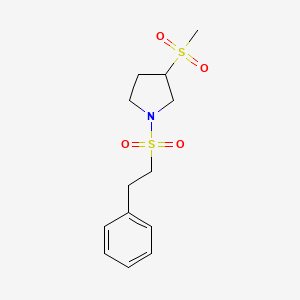
![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)
